Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is an organic compound that features a tert-butyl carbamate group attached to a benzyl ring, which is further substituted with an aminomethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate typically involves the reaction of 2-(aminomethyl)-4-chlorobenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate involves its ability to undergo hydrolysis to release the active amine. This amine can then interact with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-aminomethylphenyl)carbamate: Similar structure but lacks the chlorine substitution.
Tert-butyl 4-(aminomethyl)benzylcarbamate: Similar structure but lacks the chlorine substitution and has a different position of the aminomethyl group.
Uniqueness
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is unique due to the presence of both the chlorine atom and the aminomethyl group on the benzyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXARVKTIKFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457017 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439116-15-1 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.